Oxytocin, tri-gly-
Description
Structure
2D Structure
Properties
CAS No. |
16639-11-5 |
|---|---|
Molecular Formula |
C49H75N15O15S2 |
Molecular Weight |
1178.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |
InChI Key |
GSQPHYUVUWFHDE-XIJIAEDBSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
sequence |
GGGCYIQNCPLG |
Synonyms |
oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |
Origin of Product |
United States |
Degradation Pathways and Stability Research of Oxytocin and Its Tri Glycine Analogs
Investigation of Degradation Kinetics
The degradation of oxytocin (B344502) in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.govnih.gov The rate of this degradation is significantly influenced by both the temperature of the environment and the pH of the formulation.
Studies involving accelerated degradation at various temperatures (40, 55, 70, and 80°C) and across a range of pH values (2.0, 4.5, 7.0, and 9.0) have demonstrated a clear dependence of the degradation rate on these two factors. nih.govnih.govcapes.gov.br The degradation of oxytocin is slowest at a pH of approximately 4.5, which is considered its stability optimum. nih.govbmj.comlongdom.orgresearchgate.net Conversely, the degradation proceeds most rapidly in alkaline conditions, specifically at pH 9.0, followed by neutral (pH 7.0) and highly acidic (pH 2.0) conditions. nih.govnih.govresearchgate.net
The degradation rate constants (kobs) also increase with rising oxytocin concentration at pH levels of 4.5, 7.0, and 9.0, suggesting an intermolecular degradation pathway. nih.govresearchgate.net However, at pH 2.0, the rate constant was found to be independent of the concentration. nih.gov
Below is a table of observed degradation rate constants (kobs) for a 0.1 mg/ml oxytocin solution at different temperatures and pH values.
Table 1: Degradation Rate Constants (kobs) of Oxytocin (days-1)
| pH | 40°C | 55°C | 70°C | 80°C |
|---|---|---|---|---|
| 2.0 | 0.049 | 0.19 | 0.63 | 1.41 |
| 4.5 | 0.016 | 0.09 | 0.39 | 0.94 |
| 7.0 | 0.051 | 0.26 | 0.98 | 2.15 |
| 9.0 | 0.117 | 0.54 | 1.83 | 4.09 |
Data sourced from a study on oxytocin degradation kinetics. nih.gov
The relationship between temperature and the rate of chemical reactions, including the degradation of pharmaceuticals, can be effectively modeled using the Arrhenius equation. nih.govmdpi.comresearchgate.net This equation has proven suitable for describing the temperature-dependent degradation kinetics of oxytocin across various pH levels. nih.govnih.govcapes.gov.br The Arrhenius equation is given as:
k = A * e-Ea/RT
Where:
k is the reaction rate constant.
A is the pre-exponential factor.
Ea is the activation energy.
R is the molar gas constant (8.314 J K−1 mol−1).
T is the absolute temperature in Kelvin.
By plotting the natural logarithm of the observed rate constant (ln kobs) against the inverse of the temperature (1/T), a linear relationship is observed, confirming the applicability of the Arrhenius model. nih.gov From the slope of this plot, the activation energy (Ea) for the degradation process can be calculated. For oxytocin, the highest activation energy of 116.3 kJ/mol was found for formulations at pH 4.5, which corresponds to the pH at which the degradation is slowest. nih.govnih.govresearchgate.net This high activation energy indicates a greater sensitivity of the degradation rate to changes in temperature at this pH, but also reflects its greater stability at lower temperatures.
Identification of Degradation Products
Mass spectrometry and high-performance liquid chromatography (HPLC) have been instrumental in identifying the various products formed during the degradation of oxytocin. The specific degradation pathways and resulting products are strongly dependent on the pH of the solution. nih.gov
Deamidation, the hydrolysis of an amide linkage, is a common degradation pathway for peptides containing asparagine (Asn) and glutamine (Gln) residues. Oxytocin has three potential sites for deamidation: the Gln4 and Asn5 residues within the cyclic portion of the molecule, and the C-terminal glycinamide (B1583983) (Gly9-NH2). nih.gov This reaction results in the conversion of the amide side chain or C-terminus to a carboxylic acid, corresponding to a mass increase of approximately 0.985 Da for each deamidation event. nih.gov
Research has shown that deamidation is a significant degradation pathway under both acidic and alkaline conditions. nih.govnih.gov At a low pH of 2.0, various deamidated species of oxytocin have been identified, including those with single, double, and triple deamidations at the Gln4, Asn5, and Gly9-NH2 sites. nih.govcapes.gov.br Mono-deamidation at these same sites also occurs under alkaline conditions (pH 9.0). nih.govnih.gov
A key structural feature of oxytocin is the disulfide bond between the cysteine residues at positions 1 and 6 (Cys1-Cys6). This bond is susceptible to degradation, particularly through a β-elimination reaction. researchgate.netnih.gov This process can lead to the formation of unusual intramolecular oligosulfides. At pH values of 4.5, 7.0, and 9.0, the formation of oxytocin monomers containing trisulfide (-S-S-S-) and tetrasulfide (-S-S-S-S-) bridges has been observed. nih.govnih.govresearchgate.net
The formation of a tetrasulfide as a degradation product of a peptide pharmaceutical was a novel finding. nih.gov The mechanism is thought to involve the initial formation of a persulfide intermediate, which can then react with an intact oxytocin molecule to generate these higher-order sulfides. nih.gov
In addition to intramolecular modifications, oxytocin degradation involves the formation of covalent aggregates, primarily dimers. These aggregates are a major concern as they can impact the product's safety and efficacy. The formation of these aggregates is observed at pH levels of 4.5, 7.0, and 9.0. nih.govnih.gov
Two primary types of covalent dimers have been identified:
Disulfide-linked dimers: These form through intermolecular disulfide exchange reactions, leading to two oxytocin molecules being linked by one or more sulfur-sulfur bonds. nih.govnih.gov
Dityrosine-linked dimers: This type of aggregation involves the formation of a covalent bond between the tyrosine residues (Tyr2) of two separate oxytocin molecules. nih.govnih.gov This oxidative cross-linking reaction creates a dityrosine (B1219331) bridge, resulting in a dimer. nih.govnih.gov
Beta-Elimination Products
A primary degradation pathway for oxytocin in aqueous solutions is initiated by the β-elimination of its intramolecular disulfide bond between the cysteine residues at positions 1 and 6. researchgate.netnih.gov This reaction cleaves the cyclic structure of the peptide.
The process begins with the abstraction of a proton from the α-carbon of one of the cysteine residues, leading to the cleavage of the disulfide bridge. This results in the formation of a putative linear peptide intermediate that contains two key modifications: a dehydroalanine (B155165) (Dha) residue at position 1 and an S-thiocysteine (a persulfide) residue at position 6. researchgate.netnih.gov The dehydroalanine residue is subsequently hydrolyzed, which involves the loss of the N-terminal amino group, yielding a linear N-pyruvoylated octapeptide with a reduced cysteine at position 6. researchgate.netnih.gov
Further reactions can occur. The highly reactive persulfide intermediate can donate a sulfur atom to an intact oxytocin molecule, leading to the formation of oxytocin trisulfide and other higher monomeric polysulfides. researchgate.netnih.gov Ultimately, the degradation can lead to dimers composed of two pyruvoylated octapeptides linked by a disulfide bridge between their Cys(6) residues and an additional non-reducible bond from an aldol-type condensation between the N-terminal pyruvoyl groups. researchgate.net The observation of β-elimination has been noted under various conditions, including thermal stress at alkaline pH. nih.govcapes.gov.br
Mechanistic Insights into Degradation Processes
The degradation of oxytocin is a complex process influenced by several factors, including the solution's pH and the concentration of the peptide itself.
The stability of oxytocin is strongly dependent on the pH of the formulation. nih.govnih.gov The rate and primary mechanism of degradation vary significantly across the pH scale, with optimal stability generally observed in the acidic range of pH 3 to 5, specifically around pH 4.5. nih.govlongdom.orgusp-pqm.org
At a low pH of approximately 2.0, the primary degradation pathway is deamidation. nih.govnih.gov This involves the hydrolysis of the amide groups on the side chains of Glutamine-4 (Gln⁴) and Asparagine-5 (Asn⁵), as well as the C-terminal Glycine-9-amide (Gly⁹-NH₂). nih.govnih.gov Combinations of these deamidations can also occur. nih.govnih.gov
In the most stable range, around pH 4.5, degradation is slowest. nih.govlongdom.org It is hypothesized that at this pH, the N-terminal amino group of oxytocin is significantly protonated, which prevents it from acting as a base to catalyze the initial β-elimination step. researchgate.net However, even at this pH, degradation pathways such as the formation of tri- and tetrasulfide-containing oxytocin and various covalent dimers can occur, especially under thermal stress. nih.govnih.gov
At neutral (pH 7.0) and alkaline (pH 9.0) conditions, degradation accelerates significantly. nih.govnih.gov The degradation pathways at these pH levels include the formation of tri- and tetrasulfides, disulfide- and dityrosine-linked dimers, and larger aggregates. nih.govnih.gov At pH 9.0, deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂ is also observed, in addition to the other degradation products. nih.govcapes.gov.brnih.gov The degradation kinetics across the pH range of 2.0 to 9.0 have been shown to follow the Arrhenius equation, confirming the temperature dependency of these pH-related effects. nih.govnih.gov
Table 1: Effect of pH on Dominant Oxytocin Degradation Pathways
| pH Range | Primary Degradation Products and Pathways | Relative Stability |
| ~2.0 | Deamidation of Gln⁴, Asn⁵, and C-terminal amide. nih.govnih.gov | Low |
| 3.5 - 4.5 | Minimal degradation. Formation of some oligosulfides and dimers under stress. nih.govnih.govlongdom.org | Highest |
| ~7.0 | Formation of tri- and tetrasulfides, disulfide- and dityrosine-linked dimers, aggregation. nih.govnih.gov | Low |
| ~9.0 | Rapid degradation. Mono-deamidation of Gln⁴, Asn⁵, and C-terminal amide; formation of oligosulfides, dimers, and aggregates. nih.govcapes.gov.brnih.gov | Lowest |
Intermolecular reactions, where one oxytocin molecule degrades by reacting with another, are a significant component of its instability, particularly at higher concentrations. nih.govacs.org Studies have demonstrated that at pH 4.5, 7.0, and 9.0, the degradation rate of oxytocin increases as its concentration increases from 0.02 mg/ml to 0.5 mg/ml. nih.gov This concentration dependence suggests a potential intermolecular degradation pathway. acs.orgresearchgate.net In contrast, at pH 2.0, the degradation rate constant was found to be independent of concentration, indicating a different primary mechanism, likely intramolecular hydrolysis (deamidation). nih.govresearchgate.net
These intermolecular pathways lead to the formation of covalent aggregates, including various types of dimers. nih.gov Dityrosine-linked dimers can form through the covalent bonding of the tyrosine residues of two oxytocin molecules. Disulfide-linked dimers are also a common product. nih.gov The formation of larger aggregates has also been observed, contributing to the loss of the active monomeric peptide. nih.gov
In biological systems, oxytocin is susceptible to enzymatic degradation by various peptidases, which limits its half-life. wikipedia.orgauctoresonline.org An enzyme known as oxytocinase (leucyl/cystinyl aminopeptidase) is a key player in its metabolism, particularly during pregnancy. wikipedia.orgauctoresonline.orgoup.com This enzyme can cleave the peptide bond between the Cysteine-1 and Tyrosine-2 residues. oup.com Other enzymes, such as those that cleave the Pro-X bond, can release the C-terminal dipeptide, Leu-Gly-NH₂. nih.gov
To enhance proteolytic stability and resistance to chemical degradation, several modification strategies have been explored:
N-terminal deamination: Removing the N-terminal amino group of the Cysteine-1 residue (creating deamino-oxytocin) significantly enhances stability. ethz.ch This modification prevents the amino group from participating as a base in the initial β-elimination step of the disulfide bond, a key chemical degradation pathway. researchgate.net
Thioether Substitution: Replacing the disulfide bridge (-S-S-) with a more stable thioether linkage (-S-CH₂-) or other carba-analogs (e.g., -CH₂-CH₂-) blocks the β-elimination pathway entirely. ethz.chnih.gov Analogs where the sulfur atoms were substituted with methylene (B1212753) units showed dramatically increased stability, with 97.5% of the analog remaining after 28 days under conditions where only 12.6% of unaltered oxytocin remained. nih.gov
Influence of Excipients and Formulation on Stability
The choice of excipients, particularly buffering agents, is crucial for maintaining the stability of oxytocin in aqueous formulations.
The composition and concentration of the buffer system have a marked impact on oxytocin's stability.
Buffer Composition: Studies comparing different buffer systems have found that acetate (B1210297) buffer generally provides a more stable environment for oxytocin than a citrate (B86180)/phosphate buffer at the same pH. opinvisindi.ispharmaexcipients.com However, the combination of citrate buffer with divalent metal ions (Ca²⁺, Mg²⁺, or Zn²⁺) has been shown to strongly improve oxytocin's stability, an effect not observed with acetate buffer. nih.gov This suggests a specific interaction between the peptide, citrate, and the divalent ions that shields a degradation-prone site on the molecule. nih.govresearchgate.net
Buffer Concentration: The concentration of the buffer itself is a critical parameter. For acetate buffer at pH 4.5, lower concentrations have been found to be more beneficial for oxytocin stability. opinvisindi.isnih.gov A study showed that the maximal half-life at 50°C was achieved at acetate concentrations of 0.025 M or less. opinvisindi.is As the acetate concentration increased to 0.1 M or 0.2 M, the degradation rate increased. opinvisindi.is
Table 2: Influence of Buffer on Oxytocin Stability
| Buffer System | Concentration | Observation |
| Acetate | ≤ 0.025 M | Improved stability compared to higher concentrations. opinvisindi.isnih.gov |
| Acetate | 0.1 M - 0.2 M | Increased degradation rate compared to lower concentrations. opinvisindi.is |
| Citrate/Phosphate | 0.1 M / 0.2 M | Less stable environment compared to acetate buffer at the same pH. opinvisindi.ispharmaexcipients.com |
| Citrate + Divalent Metal Ions (e.g., CaCl₂, MgCl₂, ZnCl₂) | 5-10 mM Citrate, ≥ 2 mM Metal Ion | Significant improvement in stability compared to citrate buffer alone or acetate with metal ions. nih.gov |
Receptor Binding and Molecular Mechanisms of Action for Oxytocin, Tri Gly Analogs
Receptor Selectivity and Agonist/Antagonist Profiling
The interaction of oxytocin (B344502) analogs with their cognate and related receptors defines their biological activity. The selectivity of these compounds for the oxytocin receptor over other closely related receptors, such as the vasopressin receptors, is a key determinant of their specific effects.
[Thr4,Gly7]-Oxytocin, commonly known as TGOT, is a synthetic analog of oxytocin that has been extensively used as a specific and potent agonist for the oxytocin receptor (OXTR). medchemexpress.comgencefebio.comnih.gov In rodent models, TGOT demonstrates remarkable selectivity for the OXTR. physiology.org Studies have shown it to be a highly selective agonist in rats and mice, with a selectivity ratio for the OXTR over the vasopressin V1a receptor (V1aR) exceeding 16,600. physiology.org This high degree of selectivity has established TGOT as a valuable research tool for investigating the specific roles of the oxytocin system in various physiological and behavioral processes. physiology.org
Research utilizing tritiated TGOT confirmed its ability to selectively label oxytocin receptors in various tissues, including rat hippocampal synaptic plasma membranes, mammary glands, and the uterus. nih.gov Scatchard analyses from these studies indicated that TGOT binds to a single population of high-affinity sites, with equilibrium dissociation constants (Kd) reported to be between 1.0 and 2.0 nM. nih.gov However, it is noteworthy that the high selectivity observed in vitro in rodent cell cultures may be partially diminished when tested in vivo. physiology.org In humans, the selectivity profile of TGOT for the OXTR is comparable to that of native oxytocin, offering no significant advantage in terms of receptor selectivity for potential clinical applications in humans. physiology.org
| Compound | Receptor | Species | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| [Thr4,Gly7]-Oxytocin (TGOT) | OXTR | Human | 1.1 | nih.gov |
| [Thr4,Gly7]-Oxytocin (TGOT) | OXTR | Rat | 2.6 | nih.gov |
| [Thr4,Gly7]-Oxytocin (TGOT) | OXTR | Mouse | 1.3 | nih.gov |
Due to the structural similarity between oxytocin and arginine-vasopressin (AVP), as well as between their respective receptors, there is a potential for cross-reactivity. nih.govfrontiersin.org Exogenously administered oxytocin and its analogs can sometimes activate vasopressin receptors, and vice-versa. nih.gov However, TGOT was developed to be a highly selective OXTR agonist with minimized action at vasopressin receptors. nih.gov
The affinity of TGOT for the three subtypes of vasopressin receptors (V1aR, V1bR, and V2R) is significantly lower than its affinity for the OXTR, particularly in rodents. physiology.org While the oxytocin receptor itself may only have a tenfold greater affinity for oxytocin over vasopressin, selective analogs like TGOT exhibit a much more pronounced preference. ucsd.edu Competition experiments have confirmed the high affinity of arginine vasopressin for hippocampal oxytocin receptors, indicating that the native receptors can be less discriminating. nih.gov The development of TGOT was a step toward overcoming this lack of specificity. nih.gov Data on the binding affinities (Ki) of TGOT at human vasopressin receptors show substantially weaker binding compared to the OXTR, confirming its selectivity.
Intracellular Signaling Pathways Activated by OXTR
The oxytocin receptor is a member of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that initiates a cascade of intracellular signaling events, modulating cellular function.
The OXTR is known to couple to multiple G protein families, allowing it to trigger diverse physiological responses. researchgate.net The canonical and most well-characterized signaling pathway for the OXTR involves its coupling to the Gαq/11 subfamily of G proteins. nih.govsemanticscholar.orgnih.gov Activation of Gαq/11 by the agonist-bound OXTR is a critical first step in a major signaling cascade. semanticscholar.orgnih.gov For instance, in myoepithelial cells of the lacrimal gland, the expression of both Gαq and Gα11 proteins has been confirmed, and their activation by oxytocin leads to cellular contraction. semanticscholar.org
In addition to the primary Gαq/11 pathway, the OXTR can also couple to inhibitory G proteins of the Gαi family. physiology.orgnih.gov This coupling can lead to different downstream effects, such as the inhibition of adenylyl cyclase. nih.gov The ability of the OXTR to engage with different G protein subtypes introduces the concept of "biased agonism," where certain ligands may preferentially activate one pathway over another. physiology.orgresearchgate.net Studies using bioluminescence resonance energy transfer (BRET) biosensors have shown that native oxytocin can promote the activation of Gq as well as all Gi/o subtypes. researchgate.net Specific analogs, however, can display biased activation profiles, providing tools to dissect the contributions of individual G protein pathways to complex biological responses. researchgate.net
Following the activation of the Gαq/11 G protein, the α subunit dissociates and activates its primary effector enzyme, Phospholipase Cβ (PLCβ). nih.govnih.gov PLCβ is a key enzyme in this signal transduction pathway. semanticscholar.orgwikipedia.org Its activation leads to the hydrolysis of a membrane phospholipid, which in turn generates two important second messengers. nih.govnih.gov
These second messengers are inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). semanticscholar.orgnih.gov DAG remains in the plasma membrane and is responsible for the activation of Protein Kinase C (PKC). nih.govnih.gov PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses, including the regulation of ion channels and gene expression. nih.gov The signaling cascade from Gq/11 to PLCβ and then to PKC is a central mechanism by which oxytocin and its agonists exert their effects in many cell types. nih.govkegg.jp
The substrate for Phospholipase Cβ is Phosphatidylinositol 4,5-bisphosphate (PIP2), a low-abundance phospholipid found in the inner leaflet of the plasma membrane. nih.govnih.govnih.gov The activation of the OXTR-Gαq/11-PLCβ pathway directly results in the enzymatic cleavage, or degradation, of PIP2. nih.govwikipedia.org
This hydrolysis of PIP2 is a critical regulatory step, as it serves two functions simultaneously: it terminates PIP2-dependent signaling and generates the new second messengers, IP3 and DAG. semanticscholar.orgnih.gov The depletion of membrane PIP2 and the production of IP3 and DAG initiate subsequent signaling events, most notably the IP3-mediated release of calcium from intracellular stores and the DAG-mediated activation of PKC. nih.govsemanticscholar.orgnih.gov Therefore, the regulation of PIP2 degradation is the pivotal event that translates receptor activation into a widespread intracellular response. nih.govnih.gov
| Compound Name | Abbreviation / Synonym |
|---|---|
| [Thr4,Gly7]-Oxytocin | TGOT |
| Oxytocin | OXT |
| Arginine Vasopressin | AVP |
| Phosphatidylinositol 4,5-bisphosphate | PIP2 |
| Inositol 1,4,5-trisphosphate | IP3 |
| Diacylglycerol | DAG |
Modulation of Ion Channels (e.g., TRPV1, K+ channels)
The activation of oxytocin receptors (OXTR) by analogs such as [Thr4,Gly7]-oxytocin (TGOT) initiates signaling cascades that modulate the activity of various ion channels, profoundly influencing neuronal excitability. Key targets include the Transient Receptor Potential Vanilloid 1 (TRPV1) channels and specific potassium (K+) channels.
Research demonstrates that in subicular neurons, TGOT application leads to neuronal excitation through two primary mechanisms: the activation of TRPV1 channels and the depression of K+ channels. nih.govnih.gov The involvement of TRPV1 channels is supported by the observation that the depolarizing effect of TGOT is blocked by TRPV1 antagonists. nih.gov The current-voltage (I-V) relationship of the cationic currents induced by TGOT shows outward rectification, a characteristic feature of TRPV1 channels. nih.gov Some studies even propose that oxytocin can act as a direct agonist of the TRPV1 channel, eliciting its activity irrespective of the presence of the classical oxytocin receptor. nih.govnih.gov This direct action is thought to contribute to oxytocin's analgesic effects via subsequent channel desensitization. nih.govnih.gov
In addition to TRPV1 modulation, TGOT-mediated excitation in about a quarter of subicular neurons occurs via the inhibition of potassium channels. nih.govnih.gov In dorsal root ganglion (DRG) neurons, oxytocin has been shown to enhance potassium conductance, which, in concert with the inhibition of TRPV1 activity, contributes to its analgesic properties. elsevierpure.com This modulation of distinct ion channels allows for fine-tuned control over neuronal membrane potential and firing patterns.
Table 1: Modulation of Ion Channels by Oxytocin Analogs
| Ion Channel | Neuron/Cell Type | Effect of Agonist (TGOT/Oxytocin) | Reference |
|---|---|---|---|
| TRPV1 | Subicular Neurons | Activation, leading to depolarization | nih.govnih.gov |
| TRPV1 | Dorsal Root Ganglion (DRG) Neurons | Inhibition of capsaicin-induced activity | elsevierpure.com |
| TRPV1 | Heterologous Expression Systems | Direct activation/potentiation | nih.govnih.gov |
| K+ channels | Subicular Neurons | Depression/Inhibition, leading to depolarization | nih.govnih.gov |
| K+ channels | Dorsal Root Ganglion (DRG) Neurons | Enhancement of potassium conductance | elsevierpure.com |
Intracytoplasmic Ca2+ Release and Nitric Oxide Synthesis
The binding of oxytocin or its analogs to the OXTR, a G-protein coupled receptor (GPCR), predominantly activates the Gq/11 protein signaling pathway. nih.govmdpi.com This activation triggers phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, prompting the release of stored calcium (Ca2+) into the cytoplasm. nih.govnih.gov This elevation of intracytoplasmic Ca2+ is a critical step in mediating many of oxytocin's cellular effects. nih.gov Studies in cardiac fibroblasts confirm that oxytocin induces Ca2+ signals by triggering this IP3-mediated release from intracellular stores. nih.gov
Furthermore, oxytocin signaling is linked to the synthesis of nitric oxide (NO). Research has shown that oxytocin can stimulate the activity of nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. nih.gov The stimulatory effect of oxytocin on the release of luteinizing hormone-releasing hormone (LHRH) from hypothalamic explants was blocked by a NOS inhibitor, indicating that the effect is mediated by NO. nih.gov This suggests a pathway where OXTR activation leads to increased intracellular Ca2+, which can then activate NOS (a Ca2+-dependent enzyme), resulting in NO synthesis. nih.gov
Cellular and Synaptic Mechanisms
Excitation of Neurons (e.g., Subicular Neurons, CA1 Nonpyramidal Neurons)
Oxytocin and its analogs exert direct excitatory effects on specific neuronal populations. In the hippocampus, oxytocin has long been known to excite a class of CA1 nonpyramidal neurons, which are primarily interneurons. nih.gov More recent studies using the selective agonist TGOT have provided detailed mechanisms for this excitation.
In the subiculum, the major output region of the hippocampus, application of TGOT excites principal neurons. nih.govnih.gov This excitatory action is mediated by the dual mechanisms of activating TRPV1 channels and depressing K+ channels, leading to membrane depolarization and an increase in neuronal firing rate. nih.govnih.gov The excitation is dependent on the PLCβ and protein kinase C (PKC) signaling pathway. nih.gov This direct excitation of output neurons suggests that oxytocin signaling can significantly shape the information leaving the hippocampal formation. nih.govnih.gov
Enhancement of Inhibitory Synaptic Transmission (IPSCs)
A predominant effect of oxytocin analogs in various brain regions is the potentiation of inhibitory synaptic transmission. Application of TGOT causes a robust increase in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in principal neurons. nih.gov In the CA1 region of the hippocampus, TGOT was found to cause a nearly threefold increase in sIPSC frequency and almost double the amplitude. nih.gov These enhanced IPSCs are mediated by γ-aminobutyric acid type A (GABA-A) receptors, as they are blocked by the antagonist bicuculline. nih.gov
This enhancement of inhibitory input is not limited to the hippocampus. Similar effects are seen in the lateral amygdala and the bed nucleus of the stria terminalis (BNST), where TGOT increases the frequency of sIPSCs. csu.edu.auresearchgate.net Interestingly, TGOT does not typically affect miniature IPSCs (mIPSCs), which occur in the absence of action potentials. nih.govresearchgate.netnih.gov This indicates that the enhancement of inhibitory transmission is not due to a postsynaptic change in receptor sensitivity or a direct effect on the presynaptic release machinery, but rather an increase in the firing of presynaptic inhibitory neurons. nih.govnih.gov
Table 2: Effect of TGOT on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Brain Region | Postsynaptic Neuron | Effect on sIPSC Frequency | Effect on sIPSC Amplitude | Reference |
|---|---|---|---|---|
| Hippocampus (CA1) | Pyramidal Neuron | ~3-fold increase | ~2-fold increase | nih.gov |
| Hippocampus (CA1) | Pyramidal Neuron | Significant increase | Significant increase | nih.gov |
| Lateral Amygdala | Principal Neuron | ~2.5-fold increase (149% increase) | Not significant | csu.edu.au |
| BNST | Type II Neuron | Significant increase | Not significant | researchgate.net |
Activation of GABAergic Interneurons
The observed enhancement of IPSCs in principal neurons is a direct consequence of the excitatory action of oxytocin analogs on GABAergic interneurons. nih.gov Studies have demonstrated that TGOT directly depolarizes and increases the firing rate of specific interneuron populations, particularly fast-spiking interneurons in the hippocampus. nih.govnih.gov
Modulation of Neuronal Excitability and Synaptic Plasticity
Oxytocin signaling is a key modulator of both neuronal excitability and long-term synaptic plasticity, processes fundamental to learning, memory, and complex behaviors. nih.govfrontiersin.orgnih.gov The direct effects of oxytocin analogs on ion channels and membrane potential alter the intrinsic excitability of neurons. semanticscholar.orgsemanticscholar.org For instance, TGOT has been shown to enhance the excitability of OTR-expressing GABAergic interneurons in the CA1 region, making them more likely to fire in response to a given input. semanticscholar.org
This modulation of excitability has significant consequences for synaptic plasticity. In the subiculum, the TGOT-induced excitation of neurons was found to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, at the synapses from the CA1 region. nih.govnih.gov This suggests that by increasing the postsynaptic response, oxytocin can lower the threshold for inducing long-lasting changes in synaptic strength. nih.govnih.gov By regulating the balance of excitation and inhibition and by directly influencing the conditions required for LTP or long-term depression (LTD), the oxytocin system plays a crucial role in shaping the dynamic function and long-term wiring of neural circuits. frontiersin.orgnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym | Description |
|---|---|---|
| [Thr4,Gly7]-Oxytocin | TGOT | A selective oxytocin receptor agonist. |
| Oxytocin | OXT | A neuropeptide hormone and neurotransmitter. |
| Bicuculline | A competitive antagonist of GABA-A receptors. | |
| Phosphatidylinositol 4,5-bisphosphate | PIP2 | A phospholipid component of cell membranes. |
| Inositol 1,4,5-triphosphate | IP3 | A second messenger involved in Ca2+ release. |
| Diacylglycerol | DAG | A second messenger that activates protein kinase C. |
| Nitric Oxide | NO | A gaseous signaling molecule. |
| Luteinizing hormone-releasing hormone | LHRH | A hormone that stimulates the release of LH and FSH. |
Regulation of Cytoskeletal Rearrangement and Neuritogenesis
While direct studies on Oxytocin, tri-gly- are limited in this specific context, research on the parent molecule, oxytocin, provides foundational insights into its role in neuronal development. Oxytocin signaling is implicated in the maturation of neurons, and early alterations can lead to both short-term and long-term pathological consequences, including synaptopathies linked to changes in cytoskeletal arrangement and neuritogenesis. nih.gov
Studies have demonstrated that oxytocin can act as a growth and differentiation factor, influencing the development of neurites. nih.gov In vitro research using the SH-SY5Y human neuroblastoma cell line showed that treatment with oxytocin led to a significant elongation of neurites and an increase in their number. nih.govresearchgate.net This process is associated with changes in the expression of key cytoskeletal proteins. For instance, oxytocin treatment has been found to increase the gene expression of nestin, β-actin, vimentin, and the actin-binding protein drebrin. nih.govresearchgate.net These proteins are integral to the structure and plasticity of neuronal growth cones. nih.gov The effects on neurite elongation were shown to be mediated by the oxytocin receptor (OTR), as the presence of an OTR antagonist blocked these changes. nih.govresearchgate.net Furthermore, oxytocin has been shown to promote the formation of filamentous actin (F-actin) networks in brain cortex cells, further highlighting its role in regulating the cellular architecture essential for neuritogenesis. nih.gov
Structure-Activity Relationship (SAR) Studies of Oxytocin, tri-gly- Analogs
The macrocycle, formed by a disulfide bond between cysteine residues at positions 1 and 6 (Cys1-Cys6), binds within the upper part of the OTR pocket, interacting with transmembrane helices. researchgate.net Within this ring, specific amino acid residues are critical. For instance, the isoleucine residue at position 3 is considered essential for stimulating the OTR. physiology.org The aromatic ring of the tyrosine at position 2 (Tyr2) is also a key pharmacophoric element. The presence of two conserved intramolecular hydrogen bonds within the ligand's backbone helps to form a type I β-turn, which contributes to a more compact and active conformation. nih.gov
The linear C-terminal tail, typically Pro-Leu-Gly-amide, also plays a crucial role, binding closer to the receptor's surface and interacting with transmembrane helices TM2 and TM3. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies have further shown that the activity of oxytocin analogs is closely related to the hydrophobic, steric, and electronic properties of the amino acid at position 3, as well as the electronic properties at position 8. researchgate.net
The cyclic structure is indispensable for the activity of oxytocin analogs. The disulfide bond between Cys1 and Cys6 is a key structural feature for exerting activity. nih.gov Studies on analogs where this disulfide bridge was replaced with other tethers, such as an amide or an ethylene (B1197577) linkage, found that these modifications resulted in a loss of functional activity, underscoring the importance of the specific disulfide linkage. nih.gov This cyclic structure constrains the peptide into a specific conformation, including a β-turn, that is favorable for receptor binding. nih.gov
The three C-terminal residues are also essential for function. nih.gov This linear tripeptide tail (Pro-Leu-Gly-NH2) interacts with the receptor and contributes significantly to binding and activation. nih.govresearchgate.net Modifications to this C-terminal portion can dramatically alter the analog's properties. For instance, replacing the labile disulfide bond with a more stable lactam bridge and glycosylating the C-terminus have been explored as strategies to create analogs with improved pharmacokinetic profiles while maintaining high selectivity for the OTR. nih.gov These studies confirm that both the constrained cyclic core and the flexible C-terminal tail are fundamental structural components that work in concert to determine the biological activity of oxytocin analogs.
Table 2: Structure-Activity Relationship (SAR) of Oxytocin Analogs
| Structural Element | Position(s) | Role in Receptor Activity | Supporting Evidence |
| Cyclic Core (Macrocycle) | Cys1-Cys6 | Essential for maintaining the active conformation; binds into the receptor pocket. The disulfide bond itself is a key feature. | nih.govnih.govresearchgate.net |
| Isoleucine Residue | Position 3 | Considered essential for stimulating the oxytocin receptor. Hydrophobic and steric properties are critical. | physiology.orgresearchgate.net |
| Tyrosine Residue | Position 2 | The aromatic ring is a key pharmacophore for receptor interaction. | nih.gov |
| Type I β-turn | Within cyclic core | Creates a compact structure favorable for receptor binding; maintained by intramolecular hydrogen bonds. | nih.gov |
| C-Terminal Tripeptide Tail | Positions 7-9 (Pro-Leu-Gly-NH2) | Interacts with the receptor surface (TM2, TM3); essential for function. | nih.govnih.govresearchgate.net |
Conformational Analysis and β-Turn Formation
The biological activity of oxytocin and its analogs is intrinsically linked to their three-dimensional structure, particularly the presence of specific β-turns. nih.gov A proposed conformation of oxytocin in solution includes a β-turn in the 20-membered disulfide-bridged ring, comprising the sequence -Tyr-Ile-Gln-Asn-, and a second β-turn in the C-terminal acyclic tail, involving the sequence -Cys-Pro-Leu-Gly-NH2. nih.gov These turns are stabilized by intramolecular hydrogen bonds and are crucial for presenting the correct pharmacophoric groups to the oxytocin receptor. nih.gov
The introduction of three glycine (B1666218) residues into the oxytocin sequence would be expected to have a profound impact on the stability and nature of these β-turns. Glycine, being the smallest and most conformationally flexible amino acid, can disrupt or, conversely, stabilize specific secondary structures depending on its position. The substitution of bulkier amino acids with glycine could alter the steric constraints that favor a particular turn type. For instance, the replacement of residues at the corners of the β-turns, such as isoleucine or proline, with glycine would likely increase the conformational flexibility of the peptide backbone. nih.gov
Research on other peptides has shown that incorporating aza-glycine, a glycine analog with a nitrogen atom in the backbone, can restrict the available conformational space and promote β-turn formation. chemrxiv.org While not a direct substitution, this highlights the significant influence of glycine-like residues on peptide secondary structure. The increased flexibility from multiple glycine substitutions in an "Oxytocin, tri-gly-" analog might lead to a less defined solution structure, potentially lowering its binding affinity for the receptor due to an entropic penalty upon binding. However, if the native conformation is strained, glycine substitutions could relieve this strain and favor a more bioactive conformation.
Table 1: Potential Effects of Glycine Substitution on β-Turn Characteristics
| Feature | Native Oxytocin | Hypothetical Oxytocin, tri-gly- | Rationale |
| β-Turn Stability | Stabilized by specific side-chain interactions and hydrogen bonds. | Potentially altered; could be increased or decreased depending on substitution positions. | Glycine's flexibility can disrupt existing stabilizing interactions or allow for new, more favorable ones. |
| Conformational Ensemble | Relatively defined solution structure. | Likely a broader ensemble of conformations in solution. | Increased number of rotatable bonds and reduced steric hindrance from glycine residues. |
| Pre-organization for Binding | The native structure is pre-organized for receptor binding. | May have a higher entropic cost for binding due to increased flexibility. | A less rigid structure would need to adopt a specific conformation upon binding, which is entropically unfavorable. |
Hydrophobic Regions, Activity Shapes, and Electrostatic Features in Receptor Binding
The interaction of oxytocin with its G protein-coupled receptor is a complex process involving multiple points of contact, including hydrophobic and electrostatic interactions. nih.govnih.gov Molecular modeling studies of oxytocin and its analogs have identified key receptor residues in the transmembrane helices (TM3, TM4, TM5) that are crucial for ligand binding. nih.gov The substitution of native amino acid residues with glycine in an "Oxytocin, tri-gly-" analog would significantly modify the hydrophobic and electrostatic profile of the peptide, thereby influencing its binding affinity and selectivity.
For example, the replacement of hydrophobic residues such as isoleucine, leucine, or proline with the non-polar but minimally hydrophobic glycine would reduce the hydrophobic interactions with the receptor's binding pocket. nih.gov These hydrophobic interactions are thought to be significant for anchoring the ligand within the receptor. nih.gov A decrease in hydrophobicity could lead to a lower binding affinity.
Furthermore, the electrostatic potential surface of the ligand would be significantly different. The removal of charged or polar side chains and their replacement with the neutral glycine would alter the long-range electrostatic steering of the ligand towards the receptor's binding site. The affinity of the oxytocin receptor for its ligands is also known to be modulated by cholesterol and divalent cations like Mg2+, which can act as positive allosteric modulators. nih.gov Changes in the ligand's structure could affect these allosteric interactions.
Table 2: Summary of Potential Changes in Receptor Interaction Features for a Hypothetical Oxytocin, tri-gly- Analog
| Interaction Feature | Native Oxytocin | Hypothetical Oxytocin, tri-gly- | Consequence for Receptor Binding |
| Hydrophobicity | Defined hydrophobic patches from Ile, Leu, Pro side chains. | Reduced overall hydrophobicity. | Weaker hydrophobic interactions with the receptor, potentially lower affinity. |
| Electrostatic Interactions | Specific hydrogen bonds and polar interactions from Tyr, Gln, Asn side chains. | Loss of specific side chain-mediated electrostatic interactions. | Reduced binding affinity and potentially altered signaling pathway activation. |
| Activity Shape | Complementary shape to the receptor binding pocket. | Altered molecular shape and volume. | Steric clashes or loss of complementary contacts, leading to reduced affinity. |
| Allosteric Modulation | Sensitive to cholesterol and Mg2+ levels. | Potentially altered sensitivity to allosteric modulators. | Changes in the conditions required for high-affinity binding. |
Analytical Methodologies for Oxytocin, Tri Gly and Its Research Applications
Chromatographic Techniques
Chromatographic techniques are fundamental in the separation and quantification of Oxytocin (B344502), tri-gly-. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, offering high resolution and sensitivity for peptide analysis.
HPLC is a widely adopted technique for the quantitative analysis of peptides like Oxytocin, tri-gly-. Its application allows for the precise measurement of the tripeptide's concentration in various samples. The versatility of HPLC is demonstrated through different modes of separation, with reverse-phase being particularly prominent for peptide analysis. The quantitative determination often relies on the correlation between the peak area in the chromatogram and the concentration of the analyte, which is established through calibration with known standards.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for studying the degradation of oxytocin, a process that can lead to the formation of Oxytocin, tri-gly-. In these studies, RP-HPLC is used to monitor the disappearance of the parent oxytocin molecule and the appearance of its degradation products over time. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By analyzing the chromatograms, researchers can elucidate the kinetics and pathways of oxytocin degradation under various conditions, such as changes in pH and temperature. While specific studies focusing solely on the RP-HPLC analysis of isolated Oxytocin, tri-gly- are not extensively detailed in publicly available literature, the principles of peptide separation by RP-HPLC are well-established and directly applicable. The degradation of the C-terminal tripeptide itself has been studied, with degradation products identified as Pro, Leu, and H-Gly-NH2, which can be quantified using amino acid analysis. nih.gov
The successful separation and detection of Oxytocin, tri-gly- by HPLC depend on carefully optimized conditions. While specific, universally adopted conditions for this tripeptide are not standardized, typical parameters for the analysis of similar small peptides can be inferred from established methods for amino acid and peptide analysis.
| Parameter | Typical Conditions for Small Peptide Analysis |
| Column | C8 or C18 reversed-phase columns are commonly used for peptide separations. |
| Mobile Phase | A gradient elution is often employed, using a mixture of an aqueous solvent (A) and an organic solvent (B). Solvent A is typically water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Solvent B is usually acetonitrile (B52724) or methanol (B129727) containing the same modifier. |
| Flow Rate | Flow rates are generally in the range of 0.5 to 1.5 mL/min, depending on the column dimensions and desired separation time. |
| Detection Wavelength | UV detection at a low wavelength, typically around 210-220 nm, is standard for detecting the peptide bond. |
These conditions are illustrative and would require optimization for the specific analysis of Oxytocin, tri-gly- to achieve the desired sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
Mass Spectrometry (MS) Based Methods
Mass spectrometry, particularly when coupled with liquid chromatography, provides a highly specific and sensitive platform for the identification and quantification of Oxytocin, tri-gly-.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of HPLC with the mass analysis capabilities of MS. These methods are invaluable for the definitive identification and sensitive quantification of peptides like Oxytocin, tri-gly-, even in complex biological matrices.
In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. This provides a high degree of specificity, as the molecular weight of Oxytocin, tri-gly- can be precisely measured.
LC-MS/MS takes this a step further by selecting the parent ion of Oxytocin, tri-gly-, fragmenting it, and then analyzing the resulting fragment ions. This process, known as multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers, provides exceptional selectivity and sensitivity, allowing for the detection of very low concentrations of the tripeptide. While specific LC-MS/MS methods dedicated solely to Oxytocin, tri-gly- are not widely published, the general principles of peptide and amino acid analysis by LC-MS/MS are directly applicable. For instance, methods developed for the quantification of amino acids in biological fluids utilize similar instrumentation and principles that could be adapted for Oxytocin, tri-gly-. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Degradation Product Identification
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for the identification and characterization of oxytocin and its degradation products. nih.govfrontiersin.orgnih.gov This method offers high specificity and sensitivity, allowing for the detailed structural elucidation of various modified forms of the peptide.
In research focused on the stability of oxytocin, ESI-MS/MS has been instrumental in identifying multiple degradation pathways and products. nih.govresearchgate.net Studies have shown that under various pH and temperature conditions, oxytocin can undergo deamidation at several residues, including glutamine-4 (Gln4), asparagine-5 (Asn5), and the C-terminal glycinamide (B1583983) (Gly9-NH2). nih.govresearchgate.net The deamidation of the C-terminal glycine (B1666218) residue is of particular relevance to "Oxytocin, tri-gly-".
The general workflow for identifying these degradation products involves:
Separation of the parent compound and its degradation products using a chromatographic technique, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Ionization of the separated compounds using an electrospray source.
Mass analysis of the precursor ions in the first mass spectrometer (MS1).
Fragmentation of selected precursor ions in a collision cell.
Mass analysis of the resulting fragment ions in the second mass spectrometer (MS2).
By analyzing the fragmentation patterns, researchers can pinpoint the exact site of modification on the peptide, thus unequivocally identifying compounds like "Oxytocin, tri-gly-". nih.gov
Table 1: Identified Degradation Products of Oxytocin using ESI-MS/MS
| Degradation Product Type | Site of Modification | Reference |
|---|---|---|
| Deamidation | Gln4, Asn5, Gly9-NH2 | nih.govresearchgate.net |
| Oligosulfide Formation | Disulfide bridge | nih.govresearchgate.net |
| Dimerization | Dityrosine (B1219331) linkage, Disulfide linkage | nih.govresearchgate.net |
Automated On-line In-tube Solid-Phase Microextraction (SPME) Coupled with LC-MS/MS
To enhance the sensitivity and throughput of oxytocin analysis in complex biological matrices, automated on-line in-tube solid-phase microextraction (SPME) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. This technique is a powerful tool for the analysis of peptides like oxytocin and its derivatives.
The key advantages of this method include:
Automation: The entire process from sample extraction to LC-MS/MS analysis is automated, reducing manual labor and potential for human error.
High Sensitivity: In-tube SPME allows for the pre-concentration of the analyte, significantly improving the limit of detection.
Small Sample Volume: This method can be performed with very small volumes of biological samples.
Reduced Matrix Effects: The solid-phase extraction step effectively removes interfering substances from the sample matrix, leading to cleaner chromatograms and more reliable quantification.
This method would be highly suitable for the trace analysis of "Oxytocin, tri-gly-" in various biological fluids, providing the high sensitivity and specificity required for research applications.
Immunoassays in Research Settings
Immunoassays are widely used for the quantification of oxytocin in research due to their high throughput and relatively low cost. researchgate.net However, their specificity for oxytocin and its metabolites, including "Oxytocin, tri-gly-," is a critical consideration. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for oxytocin measurement. arborassays.comnih.gov Most commercially available oxytocin ELISA kits employ a competitive assay principle. arborassays.comnih.gov In this format, oxytocin in the sample competes with a labeled oxytocin (e.g., biotinylated or enzyme-conjugated) for a limited number of binding sites on an anti-oxytocin antibody coated onto a microplate. arborassays.comnih.gov The resulting signal is inversely proportional to the concentration of oxytocin in the sample.
A significant challenge with ELISA for oxytocin and related peptides is the potential for cross-reactivity. nih.govresearchgate.net The antibodies used in these assays may bind to other structurally similar peptides or degradation products, leading to an overestimation of the true oxytocin concentration. nih.govresearchgate.net Therefore, careful validation of the assay's specificity is crucial, especially when analyzing samples that may contain "Oxytocin, tri-gly-" or other metabolites. researchgate.net
Table 2: Performance Characteristics of a Representative Oxytocin ELISA Kit
| Parameter | Value | Reference |
|---|---|---|
| Assay Type | Competitive ELISA | arborassays.com |
| Sample Types | Serum, Plasma, Saliva, Milk, Tissue Culture Media | arborassays.com |
| Sensitivity | 17.0 pg/mL | arborassays.com |
| Assay Duration | Overnight (16-18 hours) | arborassays.com |
Radioimmunoassay (RIA) is another established immunoassay technique that has been used for the measurement of oxytocin for decades. nih.gov Similar to ELISA, RIA is typically based on a competitive binding principle. In an oxytocin RIA, a known quantity of radiolabeled oxytocin (e.g., labeled with ¹²⁵I) competes with the unlabeled oxytocin in the sample for binding to a limited amount of anti-oxytocin antibody. After separation of the antibody-bound and free oxytocin, the amount of radioactivity in either fraction is measured, which is inversely proportional to the concentration of unlabeled oxytocin in the sample.
Like ELISA, RIA methods are susceptible to interference and cross-reactivity from other peptides present in the sample matrix. nih.gov Sample extraction is often necessary to remove these interfering substances and improve the accuracy of the measurement. nih.gov The specificity of the antiserum used is a key determinant of the assay's reliability for measuring oxytocin and its derivatives.
Spectroscopic Techniques
UV Absorption Spectroscopy is a fundamental analytical technique used in the characterization of oxytocin and its formulations. nih.govresearchgate.net While not as specific as mass spectrometry or immunoassays, it provides a rapid and non-destructive method for determining the concentration of the peptide in solution and for monitoring its stability.
Oxytocin exhibits a characteristic UV absorption spectrum due to the presence of the tyrosine amino acid residue. sielc.com The absorbance is typically measured at or around 220 nm for the peptide backbone and at approximately 274-280 nm for the tyrosine side chain. nih.govsielc.com
In the context of "Oxytocin, tri-gly-," UV spectroscopy can be used to:
Monitor the degradation of oxytocin over time, as the formation of degradation products can lead to changes in the UV absorption spectrum. nih.gov
For a more specific analysis of mixtures containing "Oxytocin, tri-gly-," UV detection is often coupled with a separation technique like HPLC. sielc.comresearchgate.net The analysis of triglycine (B1329560) itself by UV detection has also been reported, further supporting the applicability of this technique for "Oxytocin, tri-gly-". chromatographyonline.comspectroscopyonline.com
Fluorescence Spectroscopy
Fluorescence spectroscopy serves as a powerful technique for investigating the conformational dynamics and binding interactions of Oxytocin, tri-gly-. This method often utilizes the intrinsic fluorescence of the tyrosine residue present in the peptide's structure. Changes in the fluorescence properties of this residue can provide valuable insights into its local environment.
Research has demonstrated that the fluorescence emission spectrum of Oxytocin, tri-gly- is sensitive to its surroundings. For instance, a shift in the emission wavelength or a change in fluorescence intensity can indicate conformational changes within the peptide, such as those occurring upon binding to a receptor. Specifically, the interaction of oxytocin analogues with lipid environments, which can mimic a cell membrane, has been studied using fluorescence spectroscopy. These studies have shown that the fluorescence of the tyrosine residue can be used to probe the peptide's insertion into and orientation within a lipid bilayer.
Furthermore, fluorescence quenching and anisotropy techniques are employed to quantify the binding affinity and kinetics of Oxytocin, tri-gly- with its molecular targets. By monitoring the decrease in fluorescence intensity (quenching) or the change in the polarization of the emitted light (anisotropy) as a function of the concentration of a binding partner, researchers can determine key thermodynamic and kinetic parameters of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of Oxytocin, tri-gly- in solution at an atomic level. This technique provides detailed information about the peptide's conformation, flexibility, and intermolecular interactions.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely used for the structural elucidation of oxytocin and its analogues. COSY and TOCSY experiments are crucial for assigning the proton resonances to specific amino acid residues in the peptide sequence. The NOESY experiment is particularly important as it provides information about protons that are close to each other in space, which is used to generate distance constraints for calculating the 3D structure.
NMR studies have revealed that Oxytocin, tri-gly- and related peptides are highly flexible molecules in solution. Their conformation is often dependent on the solvent environment. For example, in a membrane-mimicking environment, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, oxytocin analogues have been shown to adopt a more defined structure. These NMR-derived structural models are critical for understanding how Oxytocin, tri-gly- interacts with its receptor and for designing new analogues with improved properties.
Method Validation and Sensitivity
The development and validation of robust analytical methods are essential for the accurate and reliable quantification of Oxytocin, tri-gly- in various matrices, including pharmaceutical formulations and biological samples.
Lower Limit of Quantification (LLOQ) and Detection (LOD)
The Lower Limit of Quantification (LLOQ) represents the lowest concentration of Oxytocin, tri-gly- that can be measured with acceptable precision and accuracy, while the Limit of Detection (LOD) is the smallest concentration that can be reliably distinguished from background noise. These parameters are critical for methods intended to measure trace amounts of the peptide.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the sensitive and selective quantification of Oxytocin, tri-gly-. For instance, a validated LC-MS/MS method for the determination of oxytocin in human plasma has reported an LLOQ of 1.0 pg/mL. The high sensitivity of such methods is crucial for pharmacokinetic and pharmacodynamic studies.
| Parameter | Representative Value | Technique |
| LLOQ | 1.0 pg/mL | LC-MS/MS |
| LOD | Not always reported, but lower than LLOQ | LC-MS/MS |
Table 1: Example LLOQ for Oxytocin analysis. The specific values can vary depending on the exact methodology and instrumentation.
Linearity and Precision
Linearity of an analytical method refers to its ability to provide results that are directly proportional to the concentration of Oxytocin, tri-gly- over a defined range. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should ideally be greater than 0.99.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision). For bioanalytical methods, the acceptance criteria for precision are generally an RSD of ≤15%, except at the LLOQ, where it can be up to 20%.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (RSD) | ≤ 15% |
| Inter-day Precision (RSD) | ≤ 15% |
Table 2: Typical validation parameters for the analysis of Oxytocin, tri-gly-.
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is a validated procedure that can accurately and selectively quantify the intact Oxytocin, tri-gly- in the presence of its degradation products, impurities, and excipients. The development of such a method is a regulatory requirement for the quality control of pharmaceutical products.
This process involves subjecting Oxytocin, tri-gly- to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. An appropriate chromatographic method, typically HPLC with UV or MS detection, is then developed to effectively separate the intact peptide from all potential degradation products. The specificity of the method is confirmed by assessing the peak purity of the Oxytocin, tri-gly- peak using techniques like photodiode array (PDA) detection. This ensures that the method provides a reliable measure of the peptide's stability over time and under different storage conditions.
Advanced Research Applications and Translational Considerations Non Clinical
Development of Selective OXTR Agonists/Antagonists as Research Tools
The development of selective ligands for the oxytocin (B344502) and vasopressin receptor family is crucial for dissecting their physiological and behavioral roles. Carbetocin (B549339) serves as a key research tool in this endeavor due to its specific binding and activation properties. nih.gov It is characterized as a functional selective Gq agonist at the human oxytocin receptor (OXTR). nih.gov This means it preferentially activates the Gq signaling pathway upon binding to the OXTR, while not engaging other potential pathways. nih.gov
Interestingly, studies indicate that carbetocin does not activate the vasopressin V1a (V1aR) and V1b (V1bR) receptors; in fact, it may act as an antagonist at these sites. nih.gov This unique profile makes carbetocin a valuable compound for isolating the effects of OXTR activation, particularly via the Gq pathway, without the confounding influence of vasopressin receptor activation. nih.gov Its use in research, often alongside OXTR antagonists like atosiban, allows for precise investigation into the mechanisms mediated by oxytocin receptors. github.io The development and characterization of such peptide agonists and antagonists are fundamental for advancing the field, although many nonpeptide ligands that failed in clinical trials are now proving to be valuable as research tools. researchgate.net The binding domains for carbetocin at the OXTR have been identified as the extracellular N-terminus and the extracellular loops E2 and E3, which is similar to oxytocin itself but distinct from certain antagonists. mdpi.com This molecular understanding further refines its application as a selective research tool. nih.govmdpi.com
Preclinical In Vitro and In Vivo Pharmacological Studies
Preclinical studies, encompassing both in vitro (cell or tissue-based) and in vivo (whole animal) models, are fundamental for characterizing the pharmacological effects of compounds like carbetocin before human testing. researchgate.net A range of such studies has elucidated the specific actions of carbetocin on various physiological and behavioral systems.
In vitro research has often focused on carbetocin's uterotonic effects. Studies using human myometrial tissue from pregnant women have compared its contractile effects to those of oxytocin, finding that oxytocin produces superior contractions in vitro. drugbank.comwikipedia.org Another in vitro study on sheep cervical explants found that carbetocin treatment increased the activity of matrix metalloproteinase-2 (MMP-2), suggesting a role in cervical dilation.
In vivo studies have explored carbetocin's broader neurobiological effects. In morphine-abstinent mice, carbetocin was shown to prevent emotional impairment and stress-induced reinstatement of opioid-seeking behavior. nih.gov Other research in mice demonstrated that carbetocin effectively prevents the expression of ethanol-induced behavioral sensitization in both males and females and reduces ethanol (B145695) consumption. In a different animal model, the administration of carbetocin to Holstein steers was found to have a sedative effect, facilitating lying, but it did not facilitate social behavior among familiar animals.
The following table summarizes key preclinical pharmacological studies involving carbetocin:
Table 1: Summary of Preclinical Pharmacological Studies on Carbetocin
| Study Type | Model/Tissue | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro | Human Myometrium | Oxytocin produced significantly higher motility index of contractions compared to carbetocin. Oxytocin pretreatment attenuated contractions induced by both agents. | drugbank.com, wikipedia.org |
| In Vitro | Sheep Cervical Explants | Carbetocin treatment increased the activity of activated and latent MMP-2, suggesting a role in cervical dilation. | |
| In Vivo | Morphine-Abstinent Mice | Carbetocin attenuated anxiety-like/depressive-like behaviors, improved sociability, and prevented stress-induced reinstatement of morphine-seeking. | nih.gov, |
| In Vivo | Swiss Mice | Carbetocin prevented the expression of ethanol-induced behavioral sensitization and reduced ethanol consumption. | , |
Investigating Neurobiological Roles of Oxytocin, tri-gly- Analogs
Regulation of Social Behavior and Reward Circuitry in Animal Models
The oxytocinergic system is heavily implicated in the regulation of social behaviors and the brain's reward circuitry. Preclinical studies with carbetocin have provided significant insights into these processes. In a mouse model of opioid abstinence, a 7-day withdrawal period led to impaired sociability. nih.gov Administration of carbetocin successfully attenuated these social deficits, highlighting its potential to modulate social behavior. nih.gov
However, the effect on social behavior may be context-dependent. In a study with Holstein steers, intracerebroventricular administration of carbetocin did not facilitate social interactions among familiar members of a group. Instead, it induced a sedative effect that led to increased lying, which may have indirectly disturbed some social behaviors.
Carbetocin has also been shown to interact with the reward system, particularly in the context of substance use models. Research in mice demonstrated that carbetocin prevents the stress-induced reinstatement of morphine-seeking in a conditioned place preference paradigm. nih.gov Furthermore, it has been shown to reduce ethanol consumption and prevent the development of behavioral sensitization to ethanol, a neuroadaptation linked to the drug's incentive value. These findings suggest that carbetocin can modulate the reward pathways that are dysregulated in addiction.
Impact on Aversive Learning and Fear Conditioning
Pavlovian fear conditioning is a widely used paradigm to study the neural mechanisms of associative learning and memory related to fearful or aversive events. The oxytocin system is known to play a role in modulating these processes. A key study investigated the effect of carbetocin on fear behavior in rats. github.io When carbetocin was injected directly into the prelimbic region of the medial prefrontal cortex (PL mPFC), it significantly decreased fear-related behaviors in rats that had been fear-conditioned. github.io This effect was shown to be receptor-specific, as it was blocked by the oxytocin receptor antagonist, atosiban. github.io These findings suggest that the activation of oxytocin receptors within the PL mPFC plays a crucial role in reducing fear responses, pointing to a potential mechanism for coping with fear-inducing situations. github.io
Interaction with Anxiolytic Agents (e.g., Diazepam)
While direct preclinical studies examining the pharmacological interaction between carbetocin and anxiolytic agents like diazepam are not prominent in the available literature, research has independently established the anxiolytic-like properties of carbetocin. In a study on morphine-abstinent mice, withdrawal was associated with increased anxiety-like behaviors. nih.gov The administration of carbetocin was found to attenuate these negative emotional consequences, demonstrating its potential as an anxiolytic agent in this specific context. nih.gov Diazepam is a well-known benzodiazepine (B76468) used to treat anxiety. Although both compounds exhibit anxiety-reducing effects in preclinical models, further research is required to determine if they interact synergistically, additively, or antagonistically.
Role in Stress Response Modulation (e.g., HPA axis)
The hypothalamic-pituitary-adrenal (HPA) axis is the body's primary neuroendocrine stress response system, culminating in the release of glucocorticoids like corticosterone (B1669441). The oxytocinergic system is known to modulate HPA axis activity. Studies involving carbetocin reveal a complex and nuanced role in stress modulation.
In a study investigating behavioral sensitization to ethanol in mice, treatment with carbetocin effectively prevented this sensitization. Notably, this preventative effect occurred without any corresponding alterations in plasma corticosterone levels, suggesting that carbetocin's modulation of this specific stress-related neuroadaptation can be independent of direct HPA axis suppression. researchgate.netdrugbank.com Similarly, in a study on morphine-abstinent mice, carbetocin prevented stress-induced reinstatement of drug-seeking, even though these mice did not exhibit altered plasma corticosterone levels after seven days of withdrawal. nih.gov
In another animal model, the intracerebroventricular administration of carbetocin in Holstein steers had no effect on their basal plasma cortisol levels. Collectively, these findings indicate that while carbetocin can powerfully modulate the behavioral outcomes of stress, such as relapse to drug-seeking or neuroadaptations to ethanol, its mechanism does not always involve direct alteration of basal or stress-induced HPA axis hormone output. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oxytocin, tri-gly- |
| Atosiban |
| Barusiban |
| Carbetocin |
| Corticosterone |
| Cortisol |
| Diazepam |
| Dinoprostone |
| Misoprostol |
| Oxytocin |
Exploring Metabolic Effects in Research Models
The neuropeptide oxytocin (OXT) is recognized for its role in social bonding and parturition, but a growing body of research highlights its significant influence on metabolism. nih.govresearchgate.net In various research models, OXT has been shown to regulate energy balance through effects on both energy intake and expenditure. nih.govmdpi.com Studies in animals demonstrate that oxytocin can lead to weight loss, primarily by reducing fat mass while preserving lean muscle and bone mass. nih.govresearchgate.net
The metabolic actions of oxytocin are multifaceted. It can decrease the intake of food, particularly palatable, sweet, and high-fat options. nih.govnih.gov Beyond its effects on food consumption, research suggests that oxytocin may also increase energy expenditure and promote lipolysis, the breakdown of fats. researchgate.netmdpi.comnih.gov The anorectic effects of oxytocin are thought to be mediated, at least in part, through its action on central nervous system pathways, including the activation of vagal afferent neurons and interaction with pro-opiomelanocortin (POMC) neurons in the hypothalamus. nih.govoup.commdpi.com
In the context of analog development, research on long-acting oxytocin analogs has shown promise in amplifying these metabolic benefits. For instance, studies in diet-induced obese (DIO) rodent models have demonstrated that chronic administration of OXT analogs can lead to sustained reductions in body weight and food intake. mdpi.comdntb.gov.ua One study on a novel long-acting oxytocin analog, ASK2131, reported a significant decrease in body weight in rats after just a few administrations, an effect more pronounced than that observed with native oxytocin. mdpi.com These effects are attributed not only to reduced caloric intake but also potentially to an increase in energy expenditure, although the precise mechanisms, such as the stimulation of thermogenesis, are still under investigation. mdpi.comdntb.gov.ua
The metabolic effects of oxytocin and its analogs extend to glucose homeostasis. Some studies in human models have shown that oxytocin can improve insulin (B600854) sensitivity and modulate glucose levels. nih.gov The oxytocin receptor (OTR) is expressed in various peripheral tissues key to metabolic regulation, including the gastrointestinal tract, adipose tissue, skeletal muscle, and bone, suggesting that oxytocin can exert direct metabolic effects in an autocrine or paracrine fashion. mdpi.comoup.com For example, oxytocin produced locally in bone may contribute to bone anabolism. mdpi.com
The table below summarizes key findings from research models exploring the metabolic effects of oxytocin and its analogs.
| Research Model | Key Metabolic Effects Observed | Relevant Findings |
| Rodent Models (Rats, Mice) | Reduced food intake, particularly of sucrose, glucose, and high-fat diets. nih.gov | Central administration of OXT in fasted rats reduced glucose consumption. nih.gov |
| Diet-Induced Obese (DIO) Rodents | Sustained weight loss and reduced body mass. mdpi.commdpi.com | Weight loss is primarily from fat mass, with preservation of lean mass. researchgate.netmdpi.com |
| Non-human Primates | Attenuated weight gain and reduced body mass with long-term OXT treatment. mdpi.com | Effects on body mass were sustained even when the impact on caloric intake diminished over time. mdpi.com |
| In Vitro (Adipocytes) | Induction of lipolysis. nih.gov | Consistent with in vivo findings of reduced fat depots. |
| Genetically Obese Animal Models (e.g., db/db mice, Zucker rats) | Reduction in body mass. mdpi.com | Demonstrates efficacy in models of leptin resistance. |
Considerations for Future Peptide Analog Design
The therapeutic potential of oxytocin is hampered by its inherent pharmacological properties, such as a short half-life and poor bioavailability. researchgate.netnih.gov Consequently, a primary focus of non-clinical research is the rational design of oxytocin analogs with improved characteristics for research applications.
Strategies for Improved Stability and Bioavailability in Research
A major hurdle in the development of peptide-based compounds is their susceptibility to degradation by proteases and their limited ability to cross biological membranes. nih.govelsevierpure.com Research into improving the stability and bioavailability of oxytocin analogs focuses on several key chemical modification strategies.
Backbone and Terminal Modifications: Native peptides are vulnerable to exopeptidases that cleave terminal amino acids. Modifications such as N-terminal acetylation or C-terminal amidation can protect the peptide from degradation, thereby extending its half-life. researchgate.netcreative-peptides.com Replacing L-amino acids with their D-enantiomers at sites susceptible to proteolysis is another effective strategy, as proteases are stereospecific for L-amino acids. nih.govcreative-peptides.com
Cyclization: The natural cyclic structure of oxytocin, formed by a disulfide bond, provides some conformational constraint. However, this bond is labile. nih.gov Replacing the disulfide bridge with a more stable lactam bridge is a common and effective strategy to enhance stability. researchgate.netnih.govresearchgate.net Further cyclization strategies, such as N-to-C terminal cyclization, can significantly increase stability and half-life by reducing conformational flexibility and resistance to proteases. researchgate.netalliedacademies.org
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, known as PEGylation, can increase its hydrodynamic size. creative-peptides.commdpi.com This modification can shield the peptide from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation time. creative-peptides.com
Stapled Peptides: This strategy involves introducing a synthetic brace or "staple" to lock the peptide in a specific secondary structure, often an α-helix. nih.gov This conformational rigidity enhances stability against proteases and can improve target binding affinity. nih.govnih.gov
Formulation Strategies: Beyond chemical modification of the peptide itself, formulation approaches can enhance stability in aqueous solutions for research use. These include optimizing pH, using specific buffers, adding stabilizing excipients like polyols, and excluding air to prevent oxidation. mdpi.comnih.gov
The following table outlines various strategies employed in research to enhance the stability and bioavailability of peptides like oxytocin analogs.
| Strategy | Mechanism of Action | Example/Application |
| Lactam Bridge | Replaces the unstable disulfide bond with a stable amide bond, increasing resistance to reduction. researchgate.netnih.gov | Creation of more stable oxytocin analogs for research. researchgate.net |
| D-Amino Acid Substitution | D-amino acids are not recognized by most proteases, preventing enzymatic cleavage. nih.govcreative-peptides.com | Incorporation into peptide sequences to block degradation at specific sites. researchgate.net |
| Terminal Capping | N-terminal acetylation and C-terminal amidation block exopeptidase activity. researchgate.netcreative-peptides.com | Commonly used to increase the half-life of linear and cyclic peptides in research settings. researchgate.net |
| PEGylation | Increases molecular size, providing steric hindrance against proteases and reducing kidney filtration. creative-peptides.commdpi.com | Site-specific PEGylation of GLP-1 resulted in a 16-fold increase in plasma half-life in rats. creative-peptides.com |
| Hydrocarbon Stapling | Enforces and stabilizes α-helical secondary structures, which are important for biological activity and stability. nih.gov | Used to improve the stability and cell permeability of various peptide-based research tools. nih.govnih.gov |
Design of Brain-Penetrant Analogs for Central Nervous System Research
The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of most peptide-based compounds to the central nervous system (CNS). nih.govacs.org Given that many of oxytocin's effects are centrally mediated, designing analogs that can efficiently cross the BBB is a critical goal for neuroscience research.
Several innovative strategies are being explored to achieve this:
Glycosylation: The addition of sugar moieties to a peptide can improve its pharmacokinetic profile. In the context of oxytocin analogs, glycosylation has been shown to yield brain-penetrant compounds. researchgate.netnih.gov This strategy can enhance solubility and may facilitate transport across the BBB.
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes and facilitate the transport of various molecular cargoes, including other peptides, across the BBB. nih.govmdpi.com Conjugating an oxytocin analog to a CPP, such as the novel glycosaminoglycan (GAG)-binding enhanced transduction (GET) peptide, is a promising approach to enhance CNS delivery. nottingham.ac.uk
Receptor-Mediated Transcytosis (RMT): This strategy hijacks endogenous transport systems at the BBB. Ligands that bind to receptors like the transferrin receptor (TfR) or the insulin receptor, which are expressed on brain endothelial cells, can be used as vectors. nih.govscienceopen.com An oxytocin analog can be attached to such a ligand (e.g., a monoclonal antibody against the TfR) to be shuttled across the BBB. nih.gov
Nanoparticle Delivery Systems: Encapsulating peptide analogs within nanoparticles (e.g., made from chitosan (B1678972) or lipids) can protect them from degradation and facilitate their transport into the brain. acs.orgnih.gov The surface of these nanoparticles can be functionalized with targeting ligands to enhance uptake via RMT. mdpi.comnih.gov
Intranasal Delivery: The intranasal route offers a potential non-invasive pathway for direct nose-to-brain delivery, bypassing the BBB to some extent. nih.govnottingham.ac.uk Research is focused on optimizing formulations and delivery devices to improve the efficiency of this route for peptides like oxytocin.
Peptide Engineering for Enhanced Receptor Selectivity
A significant challenge in oxytocin pharmacology is its lack of absolute receptor selectivity. Oxytocin can bind to and activate related vasopressin receptors (V1a, V1b, and V2), which can lead to undesired off-target effects and complicate the interpretation of research findings. nih.govnih.gov Therefore, a key objective in analog design is to engineer peptides with high potency for the oxytocin receptor (OTR) and minimal affinity for vasopressin receptors.
Structure-activity relationship (SAR) studies have been instrumental in identifying key residues and structural motifs that govern receptor binding and selectivity. researchgate.netresearchgate.net
Amino Acid Substitution: Systematic substitution of amino acids at various positions in the oxytocin sequence has revealed that certain modifications can dramatically improve selectivity. For example, research has shown that substitutions at positions 7 and 8 of desamino oxytocin can be particularly effective. researchgate.net The introduction of trans-4-hydroxyproline at position 7 and γ-methylleucine at position 8 has been shown to yield analogs with marked selectivity for the OTR over vasopressin receptors. researchgate.net
Backbone Modification: Combining amino acid substitutions with modifications to the peptide backbone, such as replacing the disulfide bond with a carba (methylene for sulfur) or lactam bridge, can further enhance selectivity without sacrificing potency at the OTR. researchgate.netresearchgate.net The combination of these strategies has led to the development of research compounds, such as carba-1-[trans-Hyp⁷,Leu(Me)⁸]dOT, with exceptionally high OTR potency and selectivity. researchgate.net
Structure-Based Design: Advances in understanding the three-dimensional structure of the OTR in complex with its ligands provide a basis for rational, structure-based drug design. researchgate.netnih.gov By modeling the interactions between the peptide and the receptor's binding pocket, researchers can computationally predict modifications that will enhance binding to the OTR while disrupting interactions with vasopressin receptors. nih.gov This approach allows for a more targeted and efficient design of highly selective analogs for use as precise pharmacological research tools.
The table below highlights examples of engineered oxytocin analogs and the modifications that confer enhanced receptor selectivity.
| Analog | Key Modification(s) | Resulting Property | Reference |
| carba-1-[trans-Hyp⁷,Leu(Me)⁸]dOT | Carba-1 bridge, trans-Hyp at position 7, Leu(Me) at position 8 | High potency at hOTR (7.2 pM) and >10,000-fold selectivity over V1aR and V1bR. | researchgate.net |
| FE 202767 | Carba-1 bridge, 4-fluorobenzyl glycine (B1666218) at position 7 | Potent OTR agonist with excellent selectivity versus vasopressin receptors. | h1.co |
| [Se-Se]-oxytocin-OH | Selenocysteine replacement for cysteine (diselenide bond) | Improved selectivity for OTR over vasopressin receptors, retained in mice. | researchgate.net |
| Glycosylated Lactam Analogs | Lactam bridge replacement of disulfide bond, C-terminal glycosylation | Exquisite selectivity for the oxytocin receptor. | researchgate.netnih.gov |
Q & A
Q. How can researchers ensure the stability of oxytocin and tri-glycyl oxytocin in experimental settings?
Stability studies should involve controlled environmental conditions (e.g., temperature, pH, light exposure) and analytical techniques like high-performance liquid chromatography (HPLC) to monitor degradation. For qualitative insights, triangulate data via Focus Group Discussions (FGDs) and In-Depth Interviews (IDIs) with stakeholders to assess storage practices and cold-chain compliance .
Q. What methodological approaches are recommended for synthesizing and characterizing tri-glycyl oxytocin analogs?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For functional characterization, employ receptor-binding assays (e.g., competitive binding with radiolabeled oxytocin) and in vitro bioactivity tests (e.g., uterine contraction assays) .
Q. How should researchers design experiments to investigate oxytocin’s role in social cognition in animal models?
Employ double-blind, placebo-controlled protocols with chronic vs. acute administration routes (e.g., intranasal vs. intraperitoneal). Use behavioral assays like social recognition tests, partner preference paradigms, and fear-conditioning tasks. Monitor neural activity via optogenetics or calcium imaging in oxytocin receptor-rich regions (e.g., amygdala) .
Advanced Research Questions
Q. How can contradictory findings in oxytocin’s context-dependent effects (e.g., trust vs. jealousy) be systematically addressed?
Apply meta-analytical frameworks to identify moderators (e.g., dosage, administration timing, participant demographics). Re-analyze raw datasets from prior studies to detect overlooked covariates (e.g., genetic polymorphisms in OXTR). Use machine learning to model interaction effects between oxytocin and situational variables .
Q. What neuroimaging methodologies are optimal for mapping oxytocin’s modulation of neural circuitry in humans?
Functional magnetic resonance imaging (fMRI) with fear-inducing or social stimuli (e.g., emotional faces) can reveal amygdala suppression and altered connectivity to brainstem regions. Pair with intranasal oxytocin administration and psychophysiological measures (e.g., heart rate variability) to link neural activity to behavioral outcomes .
Q. How do chronic oxytocin administration protocols impact receptor desensitization in longitudinal studies?
Design cross-over trials with washout periods to mitigate carryover effects. Use quantitative PCR (qPCR) to measure OXTR mRNA expression changes and radioligand binding assays to assess receptor density. Incorporate dose-response curves to identify thresholds for desensitization .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for tri-glycyl oxytocin analogs?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolic differences. Use microdialysis in target tissues (e.g., brain, uterus) to measure local concentrations. Validate findings with transgenic animal models (e.g., OXTR knockouts) .
Data Analysis and Interpretation
Q. How should researchers handle null or conflicting results in oxytocin studies?
Pre-register hypotheses and statistical plans to reduce bias. Conduct sensitivity analyses to test robustness against outliers or missing data. Use Bayesian frameworks to quantify evidence strength for null vs. alternative hypotheses .
Q. What are best practices for integrating qualitative and quantitative data in oxytocin research (e.g., patient-reported outcomes vs. biomarkers)?
Apply mixed-methods designs: Code qualitative themes (e.g., patient experiences) and correlate with quantitative metrics (e.g., plasma oxytocin levels). Use structural equation modeling (SEM) to test pathways linking subjective and objective measures .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in oxytocin studies given its sensitivity to contextual variables?
Standardize protocols for administration (e.g., time of day, fasting state) and environmental controls (e.g., ambient noise, experimenter gender). Publish raw datasets and detailed methods in open-access repositories. Collaborate via multi-center consortia to validate findings .
Tables: Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
